Rotigotine hydrochloride Rotigotine hydrochloride Dopamine receptor agonist. High affinity for D1, D2 and D3 receptors (Ki values are 83, 13 and 0.71 nM, respectively). Shows significant affinity at α2B and 5-HT1A receptors (Ki values are 27 and 30 nM, respectively). Exhibits anti-Parkinsonian and antidepressant activity.
Rotigotine Hcl is dopamine D2 and D3 receptor agonist. Ki values are 13 and 0.71 nM for D2 and D3 respectively. IC50 value: 13/0.71 nM (D2/D3) Target: D2 and D3 receptorRotigotine also has significant affinity for 5-HT1A and adrenergic α2B receptors. Rotigotine exhibits antiparkinsonian acitivity.
Brand Name: Vulcanchem
CAS No.: 125572-93-2
VCID: VC0002329
InChI: InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1
SMILES: CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Molecular Formula: C19H26ClNOS
Molecular Weight: 351.9 g/mol

Rotigotine hydrochloride

CAS No.: 125572-93-2

VCID: VC0002329

Molecular Formula: C19H26ClNOS

Molecular Weight: 351.9 g/mol

* For research use only. Not for human or veterinary use.

Rotigotine hydrochloride - 125572-93-2

Description

Rotigotine hydrochloride is a pharmaceutical compound used in the form of a transdermal patch, known by the brand name Neupro. It is a non-ergoline dopamine agonist, primarily indicated for the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS) in both Europe and the United States . Developed by Aderis Pharmaceuticals and later licensed to Schwarz Pharma, rotigotine was approved by the European Medicines Agency in 2006 and by the FDA in 2007 .

Receptor Binding Profile

ReceptorK_i (nM)
D183
D213.5
D30.71
D4.23.9
D4.415
D4.75.9
D55.4
α1A176
α1B273
α2A338
α2B27
α2C135
5-HT1A30
5-HT786
H1330

Clinical Use and Efficacy

Rotigotine is used to manage the symptoms of Parkinson's disease and restless legs syndrome. It is administered via a transdermal patch, providing a continuous supply of the drug over 24 hours . Clinical studies have shown that rotigotine is effective in improving motor symptoms in Parkinson's disease, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) .

Clinical Trials for Parkinson's Disease

In a study involving early-stage Parkinson's disease patients, rotigotine patches demonstrated significant improvements in UPDRS scores compared to placebo. Specifically, the 6 mg and 8 mg patches showed statistically significant reductions in UPDRS scores, with mean changes of -5.09 and -5.3, respectively . Another study found that 48% of patients treated with rotigotine achieved a ≥20% reduction in UPDRS scores, compared to 19% in the placebo group .

Safety and Side Effects

Rotigotine is generally well-tolerated, but common side effects include nausea, dizziness, and application site reactions. Serious side effects can include impulse control disorders and hallucinations, which are typical of dopamine agonists . Long-term studies are necessary to fully assess the safety and efficacy of rotigotine over extended periods .

CAS No. 125572-93-2
Product Name Rotigotine hydrochloride
Molecular Formula C19H26ClNOS
Molecular Weight 351.9 g/mol
IUPAC Name (6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Standard InChI InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m0./s1
Standard InChIKey CEXBONHIOKGWNU-NTISSMGPSA-N
Isomeric SMILES CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O.Cl
SMILES CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Canonical SMILES CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Synonyms (+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
(+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol
1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-
2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin
N 0437
N 0437, (+-)-isomer
N 0437, (-)-isomer
N 0437, (R)-isomer
N 0437, hydrochloride, (R)-isomer
N 0437, hydrochloride, (S)-isomer
N 0923
N 0924
N-0437
N-0923
N-0924
Neupro
racemic N-0437
rotigotine
rotigotine (+-)-form
Rotigotine CDS
rotigotine, (+)-
rotigotine, (+--)-
Reference [1]. Belluzzi et al (2004) N-0923, a selective dopamine D2 receptor agonist, is efficacious in rat and monkey models of Parkinson/'s disease. Mov.disord. 9 147.
PubChem Compound 180335
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator